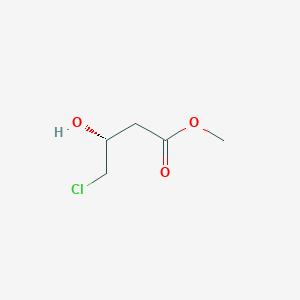

(R)-Methyl 4-chloro-3-hydroxybutanoate

Description

Importance of Chiral Synthons in Pharmaceutical and Fine Chemical Synthesis

The concept of chirality is fundamentally important in drug design and development because the different enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different biological effects. pure-synth.comnih.gov One enantiomer, the eutomer, may provide the desired therapeutic benefit, while the other, the distomer, could be inactive or, in some cases, cause harmful side effects. pure-synth.comnih.gov The tragic case of thalidomide, where one enantiomer was an effective sedative and the other was teratogenic, serves as a stark reminder of the necessity of enantiomeric purity in pharmaceuticals. pure-synth.comnih.gov

This biological selectivity has driven significant interest in the development of single-enantiomer drugs. nih.gov Consequently, chiral synthons, or chiral building blocks, have become indispensable tools in the pharmaceutical and fine chemical industries. pharmacompass.com These molecules possess a defined stereochemistry that is incorporated into the final product, allowing chemists to build complex, stereochemically pure molecules efficiently. The use of pre-existing chiral molecules, often derived from a "chiral pool" of naturally occurring compounds, is a key strategy in asymmetric synthesis. youtube.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 that emphasized the need to characterize the effects of individual stereoisomers, further propelling the shift towards single-enantiomer pharmaceuticals. nih.govnih.gov

Strategic Position of (R)-Methyl 4-chloro-3-hydroxybutanoate as a Versatile Chiral Building Block

This compound is a prime example of a versatile chiral building block that holds a strategic position in asymmetric synthesis. Its structure contains two key functional groups—a hydroxyl group and a chloro group—on a four-carbon chain, with a defined stereocenter at the C-3 position. This specific arrangement allows for a variety of subsequent chemical transformations, making it a valuable precursor for a range of more complex chiral molecules.

The compound and its ethyl ester analog, ethyl (R)-4-chloro-3-hydroxybutanoate, are particularly noted as important intermediates for synthesizing biologically significant compounds. researchgate.net For instance, they are key starting materials in the synthesis of (R)-carnitine, a substance essential for fatty acid metabolism, and (R)-γ-amino-β-hydroxybutyric acid (GABOB), a derivative of the neurotransmitter GABA. researchgate.netsigmaaldrich.com Furthermore, this chiral synthon is a crucial intermediate in the preparation of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs known as statins. google.com The enantioselective reduction of the corresponding ketone, ethyl 4-chloro-3-oxobutanoate, often using biocatalysts like reductases or whole-cell systems, is a common method to produce the desired (R)-enantiomer with high purity. researchgate.net

The utility of this building block extends to the synthesis of other complex molecules, such as immunosuppressive agents and macrolides, demonstrating its broad applicability in medicinal chemistry and organic synthesis. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Ethyl Analog

| Property | This compound | Ethyl (R)-4-chloro-3-hydroxybutanoate |

| CAS Number | 88496-70-2 biotuva.com | 90866-33-4 sigmaaldrich.com |

| Molecular Formula | C₅H₉ClO₃ biotuva.com | C₆H₁₁ClO₃ sigmaaldrich.com |

| Molecular Weight | 152.58 g/mol | 166.60 g/mol sigmaaldrich.com |

| Boiling Point | Not specified | 93-95 °C at 5 mmHg sigmaaldrich.com |

| Density | Not specified | 1.19 g/mL at 25 °C sigmaaldrich.com |

| Optical Purity (ee) | Not specified | >97% (GLC) sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.453 sigmaaldrich.com |

Note: Data for the methyl ester is limited in readily available sources; therefore, data for the closely related and widely used ethyl ester is included for comparative purposes.

Table 2: Examples of Compounds Synthesized from (R)-4-chloro-3-hydroxybutanoate Esters

| Precursor | Synthesized Compound | Significance/Application | Source(s) |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | (R)-carnitine | Essential for fatty acid metabolism | researchgate.net |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | (R)-4-hydroxy-2-pyrrolidone | Chiral intermediate | researchgate.net |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | (R)-γ-amino-β-hydroxybutyric acid (GABOB) | Derivative of the neurotransmitter GABA | sigmaaldrich.com |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Chiral g-amino acid fragment for FR252921 | Immunosuppressive agent | sigmaaldrich.com |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Intermediates for Statins | Cholesterol-lowering drugs | google.com |

| (S)-4-chloro-ethyl 3-hydroxybutanoate | (R)-4-cyano-3-hydroxy ethyl butyrate | Intermediate for Atorvastatin (B1662188) | google.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRINGSAVOPXTE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448305 | |

| Record name | Methyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88496-70-2 | |

| Record name | Methyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-4-Chloro-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for R Methyl 4 Chloro 3 Hydroxybutanoate

Overview of Enantioselective Production Strategies

The primary challenge in synthesizing (R)-Methyl 4-chloro-3-hydroxybutanoate lies in controlling the stereochemistry at the C-3 position. Enantioselective strategies are therefore paramount.

Chemoenzymatic Synthesis: This approach utilizes enzymes to catalyze key stereoselective transformations. A common strategy is the asymmetric reduction of a prochiral ketone, such as methyl 4-chloroacetoacetate. Various microorganisms and isolated enzymes have been employed for this purpose. For instance, recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis have been used to reduce ethyl 4-chloroacetoacetate, a close analog of the methyl ester, achieving high yields and excellent enantiomeric excess. researchgate.net Similarly, carbonyl reductases from sources like Burkholderia gladioli and aldo-keto reductases from Lactobacillus plantarum have demonstrated high efficiency and stereoselectivity in converting the corresponding ketoester to the desired (R)-alcohol. researchgate.netnih.gov These enzymatic systems often employ a cofactor regeneration system, such as using glucose and glucose dehydrogenase, to ensure the economic feasibility of the process. nih.govgoogle.com

Another chemoenzymatic method involves the kinetic resolution of a racemic mixture of methyl 4-chloro-3-hydroxybutanoate. This is often achieved through lipase-catalyzed reactions, such as aminolysis or esterification, where one enantiomer reacts at a much faster rate than the other, allowing for their separation. researchgate.net For example, Novozym 435, a commercially available lipase (B570770), has been shown to be effective in the resolution of the corresponding ethyl ester. researchgate.net

Chemical Synthesis: Purely chemical methods for enantioselective synthesis have also been developed. One of the most effective is the asymmetric hydrogenation of methyl 4-chloroacetoacetate. This is typically accomplished using a chiral catalyst, such as a ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)). This method is known for its high efficiency and ability to produce the desired enantiomer with high purity. orgsyn.org

A more traditional, though less stereoselective, chemical approach involves the reduction of methyl 4-chloroacetoacetate using a chemical reducing agent like sodium borohydride (B1222165). google.compatsnap.com This method typically produces a racemic mixture of the alcohol, which then requires a subsequent resolution step to isolate the (R)-enantiomer. This resolution can be a challenging and yield-reducing process. google.com

Comparative Analysis of Chemoenzymatic and Chemical Approaches for Stereochemical Purity and Efficiency

Stereochemical Purity: Chemoenzymatic methods, particularly asymmetric reduction using carbonyl reductases or alcohol dehydrogenases, consistently deliver exceptionally high stereochemical purity. Enantiomeric excess (e.e.) values greater than 99% are frequently reported. researchgate.netnih.govresearchgate.net For example, the use of a carbonyl reductase from Burkholderia gladioli (BgADH3) for the reduction of the ethyl ester analog resulted in a product with 99.9% e.e. nih.govresearchgate.net Similarly, engineered alcohol dehydrogenases have been shown to produce the target compound with >99% e.e. nih.gov Chemical asymmetric hydrogenation using BINAP-Ru(II) catalysts can also achieve very high enantioselectivity, often in the range of 97-98% e.e. orgsyn.org In contrast, the direct chemical reduction with achiral reagents like sodium borohydride yields a racemic product (0% e.e.), necessitating a resolution step that may not always achieve perfect separation. google.com

The following tables provide a comparative overview of the different synthetic approaches:

| Synthesis Method | Catalyst/Reagent | Stereochemical Purity (e.e.) | Yield | Reference |

| Chemoenzymatic (Asymmetric Reduction) | Recombinant E. coli with Secondary Alcohol Dehydrogenase | >99% | 95.2% (conversion) | researchgate.net |

| Chemoenzymatic (Asymmetric Reduction) | Carbonyl Reductase (BgADH3) from Burkholderia gladioli | 99.9% | 91.8% (isolated) | nih.gov |

| Chemoenzymatic (Asymmetric Reduction) | Aldo-keto reductases (LP-AKRs) from Lactobacillus plantarum | 99% | Not specified | researchgate.net |

| Chemoenzymatic (Kinetic Resolution) | Lipase (Novozym 435) | 99% | 57.7% (conversion) | researchgate.net |

| Chemical (Asymmetric Hydrogenation) | BINAP-Ru(II) complex | 97-98% | 92-96% | orgsyn.org |

| Chemical (Reduction & Resolution) | Sodium Borohydride / Chemical Resolution | Racemic initially, requires resolution | ~40% (overall) | google.com |

| Approach | Advantages | Disadvantages |

| Chemoenzymatic | - Very high enantioselectivity (>99% e.e.)- Mild reaction conditions (temperature, pH)- High yields- Environmentally benign | - May require cofactor regeneration systems- Enzyme stability can be a concern- Substrate inhibition at high concentrations can occur |

| Chemical (Asymmetric Hydrogenation) | - High enantioselectivity (up to 98% e.e.)- High efficiency and yields- Well-established and scalable | - Requires high-pressure equipment- Catalysts can be expensive and sensitive to air/moisture |

| Chemical (Reduction & Resolution) | - Inexpensive reducing agents- Simple initial reduction step | - Produces a racemic mixture- Resolution step is often inefficient and low-yielding- Use of potentially hazardous reagents |

Enzymatic and Biocatalytic Synthesis of R Methyl 4 Chloro 3 Hydroxybutanoate

Microbial Biotransformations for (R)-Methyl 4-chloro-3-hydroxybutanoate Production

Microbial biotransformations leverage whole microbial cells as self-contained catalysts. This approach is often favored over using isolated enzymes due to the complex requirements of many enzymatic reactions, such as the need for expensive cofactors like NAD(P)H. rsc.org Whole-cell systems elegantly solve this by regenerating cofactors in-situ, utilizing the cell's own metabolic machinery. rsc.org

Whole-Cell Biocatalysis Using Recombinant Microorganisms

The development of recombinant DNA technology has enabled the creation of microbial "factories" tailored for specific chemical conversions. By introducing genes encoding highly efficient and selective enzymes into robust host organisms, scientists can design powerful whole-cell biocatalysts. rsc.org This strategy allows for the high-level expression of desired enzymes, such as carbonyl reductases, which are critical for producing chiral alcohols like this compound. The use of recombinant microorganisms can overcome limitations of native strains, such as low enzyme activity or the presence of competing enzymes that may reduce yield or enantiomeric purity.

For instance, microorganisms can be engineered to express not only the primary reductase enzyme but also a secondary enzyme for cofactor regeneration, creating a highly efficient, self-sustaining catalytic system. nih.gov This approach has become a cornerstone for the practical synthesis of chiral intermediates. rsc.orgnih.gov

Application of Engineered Bacterial Strains (e.g., Escherichia coli) in Bioreduction Processes

Escherichia coli (E. coli) is a workhorse in biotechnology and has been extensively engineered for the production of (R)-4-chloro-3-hydroxybutanoate esters. Its well-understood genetics and rapid growth make it an ideal host for expressing heterologous enzymes. nih.gov A common and highly effective strategy involves co-expressing a gene for a stereoselective carbonyl reductase (SCR) alongside a gene for a dehydrogenase, such as glucose dehydrogenase (GDH) from Bacillus megaterium. nih.govnih.gov

In this system, the SCR reduces the substrate (methyl 4-chloro-3-oxobutanoate) to the desired (R)-chiral alcohol, consuming NADPH in the process. nih.govresearchgate.net The GDH simultaneously oxidizes a cheap co-substrate, typically glucose, to regenerate the NADPH from NADP+. nih.govnih.gov This enzyme-coupled system avoids the need to add expensive cofactors to the reaction mixture and drives the equilibrium towards product formation. researchgate.net

Research using an engineered E. coli strain co-expressing an aldehyde reductase from Sporobolomyces salmonicolor and GDH from Bacillus megaterium demonstrated the power of this approach. In an optimized two-phase system (water/n-butyl acetate), the system converted ethyl 4-chloro-3-oxobutanoate to its corresponding (R)-alcohol with a high molar yield of 94.1% and an optical purity of 91.7% enantiomeric excess (e.e.). nih.gov The total turnover number for the NADP+ cofactor was calculated to be an impressive 13,500 mol/mol. nih.gov Similarly, a system using the BgADH3 reductase from Burkholderia gladioli co-expressed with GDH in E. coli achieved complete conversion of 1200 mmol of substrate with an excellent enantiomeric excess of 99.9%. researchgate.netnih.gov

| Enzyme System Expressed in E. coli | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Key Feature |

|---|---|---|---|---|---|

| Aldehyde Reductase (S. salmonicolor) + GDH (B. megaterium) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 94.1% | 91.7% | High turnover number (13,500) for NADP+ nih.gov |

| BgADH3 (B. gladioli) + GDH | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | Complete Conversion | 99.9% | High substrate load (1200 mmol) in a biphasic system researchgate.netnih.gov |

| Carbonyl Reductase (Pichia stipitis) + GDH (B. megaterium) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 90.7% | >99% | Demonstrates synthesis of the (S)-enantiomer nih.gov |

Fungal Biocatalysis for Asymmetric Reduction

Fungi represent a rich source of biocatalysts capable of performing highly stereoselective reductions. mdpi.com Various fungal strains have been screened for their ability to reduce 4-chloro-3-oxobutanoate esters. However, a notable study evaluating eight different fungi from four genera found that all tested strains exclusively produced the (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate. nih.gov

Among these, Cylindrocarpon sclerotigenum IFO 31855 provided the highest yield and an excellent optical purity greater than 99% e.e. for the (S)-product. nih.gov Further investigation revealed that the enzyme responsible for this conversion in C. sclerotigenum is NADPH-dependent. nih.gov While these specific fungal strains produce the opposite enantiomer to the one desired in this context, the research underscores the potential of fungi as a source of diverse and highly selective reductases. nih.govresearchgate.net

Isolated Enzyme Catalysis for this compound

Using isolated enzymes for biocatalysis offers advantages such as eliminating competing side reactions from cellular metabolism and simplifying downstream product purification. rsc.org The primary challenge, particularly for reductase enzymes, is the requirement for stoichiometric amounts of expensive cofactors, though this can be addressed with in-vitro cofactor regeneration systems. tudelft.nl

Stereoselective Carbonyl Reductases (SCRs)

Stereoselective carbonyl reductases (SCRs) are a class of nicotinamide-dependent enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols with high stereospecificity. nih.gov They are instrumental in the synthesis of chiral pharmaceutical intermediates. nih.gov The search for robust SCRs with high activity and selectivity towards substrates like methyl 4-chloro-3-oxobutanoate is a significant area of research. researchgate.netnih.gov

Many of the most effective reductases for producing (R)-4-chloro-3-hydroxybutanoate esters are dependent on NADPH as the hydride donor. ebi.ac.uk Two prominent examples are BgADH3 from Burkholderia gladioli and the aldehyde reductase from Sporobolomyces salmonicolor.

BgADH3 from Burkholderia gladioli : This alcohol dehydrogenase has been identified as a robust and highly stereoselective enzyme for the synthesis of (R)-ethyl 4-chloro-3-hydroxybutanoate. nih.govresearchgate.net It exhibits excellent activity and enantioselectivity, making it a promising candidate for industrial applications. nih.gov Characterization studies show that BgADH3 has a broad substrate spectrum, effectively converting various ketones and ketoesters into their corresponding chiral alcohols with enantiomeric purity often exceeding 99% e.e. nih.gov The enzyme can utilize both NADH and NADPH as cofactors, adding to its versatility. researchgate.net

Aldehyde reductase from Sporobolomyces salmonicolor : This enzyme is a well-studied member of the aldo-keto reductase (AKR) superfamily and is known for its ability to catalyze the asymmetric reduction of various carbonyl compounds to the corresponding (R)-enantiomer. ebi.ac.uk It specifically reduces ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. ebi.ac.uk The gene encoding this reductase has been successfully cloned and expressed in E. coli to create efficient whole-cell biocatalysts. nih.govnih.gov The reaction requires an NADPH regeneration system, which is typically achieved by co-expressing glucose dehydrogenase. nih.govnih.gov To overcome issues of substrate instability and inhibition in aqueous solutions, a two-phase system using n-butyl acetate (B1210297) as the organic solvent was developed, allowing the product to accumulate to very high concentrations (up to 255 mg/ml) with high yield and optical purity. nih.gov

| Enzyme | Source Organism | Substrate | Product e.e. | Cofactor | Key Finding |

|---|---|---|---|---|---|

| BgADH3 | Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate | >99.9% (R) | NADPH/NADH | High activity and excellent enantioselectivity; effective in co-expression systems. nih.govresearchgate.net |

| Aldehyde Reductase | Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | 91% (R) | NADPH | Enables high product concentration in a two-phase system. nih.gov |

| Reductase | Cylindrocarpon sclerotigenum | Ethyl 4-chloro-3-oxobutanoate | >99% (S) | NADPH | Demonstrates high (S)-selectivity from a fungal source. nih.gov |

Cofactor Regeneration Systems (e.g., Glucose Dehydrogenase-Coupled NADPH Regeneration)

The asymmetric reduction of methyl 4-chloro-3-oxobutanoate to produce this compound is often catalyzed by NADPH-dependent carbonyl reductases. Due to the high cost of NADPH, an efficient in situ regeneration system is crucial for the economic viability of this biocatalytic process. A widely adopted and effective strategy is the use of a coupled-enzyme system involving glucose dehydrogenase (GDH). nih.govrsc.org

In this system, the primary carbonyl reductase utilizes NADPH to reduce the ketoester substrate. Simultaneously, GDH oxidizes a cost-effective substrate, such as glucose, to gluconolactone, which then spontaneously hydrolyzes. This oxidation is coupled to the reduction of NADP+ back to NADPH, thus completing the catalytic cycle. rsc.org This approach offers several advantages, including high efficiency and the use of an inexpensive and biocompatible co-substrate (glucose). rsc.org

Recombinant E. coli cells have been successfully engineered to co-express both the desired carbonyl reductase and glucose dehydrogenase. researchgate.netnih.gov This whole-cell biocatalyst approach simplifies the process by containing the entire regeneration machinery within the cell, eliminating the need for the addition of purified enzymes. nih.govnih.gov For instance, a system co-expressing a carbonyl reductase from Burkholderia gladioli and a glucose dehydrogenase from Bacillus megaterium in E. coli has been shown to be highly effective. researchgate.netelsevierpure.com This strategy has demonstrated high total turnover numbers (TTN) for the cofactor, indicating efficient recycling. nih.gov

The choice of the GDH source can be critical. GDH from Bacillus subtilis is often favored due to its ability to accept both NADP+ and NAD+, its high expression levels in E. coli, and its good stability. rsc.orgspringernature.comnih.gov The development of robust GDH enzymes with high activity and stability under various process conditions is an ongoing area of research to further enhance the efficiency of these cofactor regeneration systems. nih.gov

Substrate Specificity and Enantioselectivity of Key Carbonyl Reductases

Carbonyl reductases (also known as keto reductases or alcohol dehydrogenases) are a diverse group of enzymes that catalyze the reduction of ketones and aldehydes. researchgate.net Their utility in synthesizing this compound lies in their ability to exhibit high enantioselectivity, preferentially producing the desired (R)-enantiomer from the prochiral substrate, methyl 4-chloroacetoacetate. nih.govnih.gov

The substrate specificity of these enzymes can be broad, with activity observed on a variety of ketoesters and other carbonyl compounds. nih.gov However, for the specific conversion of methyl 4-chloroacetoacetate, enzymes with high activity and strict (R)-selectivity are sought. Several promising carbonyl reductases have been identified from various microbial sources, including Burkholderia gladioli, Lactobacillus brevis, Pichia stipitis, and Kluyveromyces lactis. researchgate.netnih.govnih.govsigmaaldrich.com

For example, a carbonyl reductase from Burkholderia gladioli, designated BgADH3, has demonstrated excellent activity and enantioselectivity (99.9% ee) for the synthesis of the corresponding ethyl ester. researchgate.net Similarly, an alcohol dehydrogenase from Lactobacillus brevis has been shown to catalyze the highly regioselective and enantioselective reduction of methyl acetoacetate (B1235776) to methyl (R)-3-hydroxybutanoate. nih.gov The enzyme from Pichia stipitis, when expressed in E. coli, also showed significant activity towards the ethyl ester of 4-chloro-3-oxobutanoate. sigmaaldrich.com

The enantioselectivity of these enzymes is a critical parameter. High enantiomeric excess (ee) values, often exceeding 99%, are frequently reported, which is essential for the production of optically pure pharmaceuticals. researchgate.netnih.gov The structural basis for this high selectivity is an area of active research, with studies indicating that a few key amino acid residues within the enzyme's active site are responsible for determining the stereochemical outcome of the reduction. nih.gov

Halohydrin Dehalogenases in Chiral Halohydrin Transformations

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of halohydrins to form epoxides. nih.govresearchgate.net While their primary application is in the synthesis of chiral epoxides, they are also relevant in the context of chiral halohydrin transformations. bohrium.comacs.orgnih.gov These enzymes can catalyze the reverse reaction, the ring-opening of epoxides with various nucleophiles, including halide ions, to form halohydrins. researchgate.netacs.org

The key feature of HHDHs is their potential for high enantioselectivity, enabling the production of optically pure halohydrins. nih.govbohrium.com Different HHDHs can exhibit distinct substrate specificities and enantiopreferences, allowing for the synthesis of either (R)- or (S)-enantiomers depending on the enzyme and substrate used. acs.org For instance, HHDHs have been successfully employed in the production of chiral epichlorohydrin, a valuable building block in pharmaceutical synthesis. bohrium.comnih.gov

The catalytic mechanism of HHDHs involves a conserved catalytic triad (B1167595) of amino acids. nih.gov Structural and mechanistic studies have revealed that HHDHs are related to the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.govresearchgate.net This understanding has paved the way for rational design and protein engineering efforts to improve the activity, stability, and enantioselectivity of these enzymes for specific applications. bohrium.com

In the synthesis of intermediates for cholesterol-lowering drugs, a multi-step enzymatic process has been developed that utilizes a halohydrin dehalogenase. This process starts with the reduction of an ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate, which is then converted to ethyl (R)-4-cyano-3-hydroxybutyrate using a halohydrin dehalogenase in the presence of sodium cyanide. nih.gov

Lipase-Catalyzed Kinetic Resolution of Racemic 4-chloro-3-hydroxybutanoate Esters

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases are particularly well-suited for this purpose due to their broad substrate tolerance, high stability in organic solvents, and lack of a requirement for expensive cofactors. nih.govresearchgate.net

The lipase-catalyzed kinetic resolution of racemic 4-chloro-3-hydroxybutanoate esters typically involves the enantioselective acylation or hydrolysis of the ester. For example, in the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the racemic alcohol, producing an ester and leaving the other enantiomer of the alcohol in high enantiomeric purity. mdpi.com Conversely, selective hydrolysis of one enantiomer of a racemic ester can also be employed. nih.gov

Several lipases, such as those from Pseudomonas cepacia, Pseudomonas fluorescens, and Candida antarctica, have been shown to be effective in the kinetic resolution of various chiral alcohols and esters. nih.govmdpi.comd-nb.info The choice of lipase, solvent, and acyl donor can significantly impact the efficiency and enantioselectivity of the resolution. mdpi.comd-nb.info For instance, the resolution of racemic 3-hydroxy-4-tosyloxybutanenitrile, a related compound, was successfully achieved with high enantioselectivity using lipases from Pseudomonas cepacia and Pseudomonas fluorescens. nih.gov

While direct lipase-catalyzed kinetic resolution of methyl 4-chloro-3-hydroxybutanoate is less commonly reported than its direct asymmetric synthesis, the principle remains a viable strategy for obtaining the desired (R)-enantiomer. This method is particularly useful when a highly selective carbonyl reductase for the direct asymmetric synthesis is not available.

Optimization of Biocatalytic Reaction Conditions

Evaluation of Solvent Systems (e.g., Aqueous/Organic Biphasic Systems, Deep Eutectic Solvents)

The choice of solvent system is a critical factor in biocatalytic processes. While aqueous systems are environmentally benign, the low solubility of hydrophobic substrates like methyl 4-chloroacetoacetate can limit reaction rates. researchgate.netresearchgate.net To overcome this, aqueous/organic biphasic systems are often employed. researchgate.netnih.govnih.gov

In a biphasic system, the enzymatic reaction occurs in the aqueous phase, while the organic phase serves as a reservoir for the substrate and a sink for the product. This setup can alleviate substrate inhibition and product degradation, leading to higher product concentrations. researchgate.netnih.gov For the synthesis of the ethyl ester of (R)-4-chloro-3-hydroxybutanoate, an aqueous/octanol biphasic system has been successfully used, allowing for a high substrate load through a fed-batch strategy. researchgate.net Another study reported high yields of the (S)-enantiomer in a water/n-butyl acetate system. nih.gov

The selection of the organic solvent is crucial, as it can affect enzyme stability and activity. Solvents with higher log P values (more hydrophobic) are often preferred as they tend to be more biocompatible with enzymes. researchgate.net

Beyond traditional organic solvents, "green" solvent alternatives are gaining attention. researchgate.net These include bio-derived solvents and deep eutectic solvents, which can offer improved enzyme stability and performance while being more environmentally friendly. The use of non-aqueous media can also enhance the thermal and storage stability of enzymes compared to aqueous solutions. researchgate.net

Effects of pH and Temperature on Enzymatic Activity and Stability

The activity and stability of enzymes are highly sensitive to pH and temperature. researchgate.netresearchgate.net Determining the optimal pH and temperature for the carbonyl reductase used in the synthesis of this compound is essential for maximizing its catalytic efficiency. researchgate.net

Each enzyme has a characteristic optimal pH at which it exhibits maximum activity. For example, a carbonyl reductase from Burkholderia gladioli (BgADH3) showed optimal activity at a pH of 6.0-7.0. researchgate.net Another carbonyl reductase was found to have an optimal pH of 6.5, with good activity in the range of pH 6 to 8. researchgate.net Operating the reaction at the optimal pH is critical for achieving high reaction rates.

Temperature also plays a significant role. Generally, enzyme activity increases with temperature up to a certain point, after which thermal denaturation leads to a rapid loss of activity. researchgate.net The optimal temperature for BgADH3 was found to be 40°C. researchgate.net A different carbonyl reductase exhibited maximum activity at around 50°C. researchgate.net The thermostability of the enzyme is also a key consideration, as higher temperatures can accelerate the reaction rate but may also lead to faster enzyme inactivation. For instance, BgADH3 was found to be stable up to 35°C. researchgate.net The operational stability of the enzyme over the entire course of the reaction is a critical factor for industrial applications. nih.gov

Substrate and Cofactor Concentration Optimization for Enhanced Yield

The efficient enzymatic synthesis of (R)-4-chloro-3-hydroxybutanoate esters is critically dependent on the optimization of substrate and cofactor concentrations. The primary substrate, a 4-chloro-3-oxobutanoate ester, can be unstable and exhibit inhibitory effects on the reductase enzymes at high concentrations. nih.gov Consequently, careful control over its concentration is essential for maximizing product yield and enantiomeric purity.

A key component of the biocatalytic system is the cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the reducing equivalents for the conversion of the keto group to a hydroxyl group. nih.govnih.gov Due to the high cost of NADPH, an in-situ regeneration system is almost always employed. A common and effective method involves coupling the primary reaction with the oxidation of a co-substrate, such as glucose, catalyzed by a second enzyme like glucose dehydrogenase (GDH). nih.govnih.gov This enzyme-coupled system continuously regenerates NADPH from its oxidized form (NADP+), ensuring a sustained supply for the main reductase and dramatically reducing the required amount of the expensive cofactor.

Research has focused on optimizing the molar ratios of the co-substrate (glucose) and the cofactor (NADP+) relative to the primary substrate to enhance reaction efficiency. Studies on the synthesis of the related ethyl ester, (R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE), using a co-expression system of a carbonyl reductase and glucose dehydrogenase in Escherichia coli have demonstrated that the yield is sensitive to these ratios. For instance, increasing the molar ratio of glucose to the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), significantly improves the product yield, with an optimal ratio found to be around 3:1 (glucose:COBE). nih.gov Further increases beyond this point did not lead to substantial improvements and could even diminish the yield. nih.gov Similarly, the concentration of NADP+ was optimized, with studies showing that a NADP+/COBE ratio of 1.0 µmol/mmol is sufficient to achieve the highest yield, indicating that a large excess of the cofactor is not necessary when an efficient regeneration system is in place. nih.gov

The following table summarizes the effects of optimizing substrate and cofactor-related concentrations on the synthesis of (R)-4-chloro-3-hydroxybutanoate esters.

| Parameter Optimized | Biocatalyst System | Substrate | Optimal Condition/Ratio | Outcome |

| Glucose/Substrate Ratio | Recombinant E. coli co-expressing carbonyl reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate (COBE) | 3:1 (mol/mol) | Significant improvement in (R)-CHBE yield. nih.gov |

| NADP+/Substrate Ratio | Recombinant E. coli co-expressing carbonyl reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate (COBE) | 1.0 (µmol/mmol) | Highest yield achieved; excess NADP+ was unnecessary. nih.gov |

| Substrate Concentration | E. coli expressing aldehyde reductase with NADPH regeneration | Ethyl 4-chloro-3-oxobutanoate (COBE) | N/A (Handled by fed-batch) | Substrate instability and inhibition observed in simple aqueous systems, necessitating fed-batch or two-phase systems. nih.gov |

Fed-Batch Strategies for Improved Volumetric Productivity and Substrate Loading

To overcome the challenges of substrate instability and inhibition associated with high initial concentrations of 4-chloro-3-oxobutanoate esters, fed-batch strategies have been developed. These strategies involve the gradual or periodical addition of the substrate and other key reagents to the reaction mixture, maintaining their concentrations at optimal, non-inhibitory levels. This approach allows for a significant increase in the total amount of substrate converted in a single batch, thereby enhancing the final product concentration, or volumetric productivity.

One successful application of this strategy involved the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using recombinant E. coli cells. nih.gov In this process, COBE, along with the co-substrate glucose and the enzyme for cofactor regeneration (glucose dehydrogenase), were added periodically to the reactor. nih.gov This method, particularly when implemented in a two-phase system (e.g., n-butyl acetate/water), effectively circumvents substrate instability and product inhibition. nih.gov The organic phase serves as a reservoir for the hydrophobic substrate and sequesters the product, protecting the biocatalyst in the aqueous phase. This strategy enabled the production of (R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE) at a very high concentration of 1530 mM (255 g/L) in the organic phase, with a high molar conversion yield of 91.1%. nih.gov The total turnover number for the NADP+ cofactor reached approximately 5100 mol/mol, demonstrating the efficiency of the regeneration system in a fed-batch context. nih.gov

Another advanced fed-batch approach utilized an aqueous/octanol biphasic system for the synthesis of (R)-CHBE. nih.gov Here, a substrate fed-batch strategy was employed where a total of 1200 mmol of COBE was added incrementally. This led to the complete conversion of the substrate, achieving a final product concentration of 100 g/L with an excellent enantiomeric excess of 99.9%. nih.gov The space-time yield per gram of biomass was reported as 4.47 mmol∙L⁻¹∙h⁻¹∙g DCW⁻¹, highlighting the high productivity of the fed-batch process. nih.gov These examples underscore the power of fed-batch strategies to push beyond the limitations of simple batch reactions, achieving industrially relevant product titers and volumetric productivities.

The table below outlines key findings from fed-batch syntheses of (R)-4-chloro-3-hydroxybutanoate esters.

| Fed-Batch Strategy | Biocatalyst System | Substrate | Key Parameters | Final Product Concentration | Molar Yield |

| Periodical Addition in Two-Phase System | E. coli JM109 (pKAR) expressing aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate (COBE) | Periodical addition of COBE, glucose, and glucose dehydrogenase into an n-butyl acetate/water system. nih.gov | 1530 mM (in organic phase) nih.gov | 91.1% nih.gov |

| Substrate Fed-Batch in Biphasic System | Recombinant E. coli co-expressing BgADH3 reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate (COBE) | Incremental feeding of 1200 mmol COBE into an aqueous/octanol system. nih.gov | 100 g/L nih.gov | >99% (complete conversion) nih.gov |

Chemical Synthesis Approaches to R Methyl 4 Chloro 3 Hydroxybutanoate

Conventional Chemical Reduction Methods

The synthesis of (R)-Methyl 4-chloro-3-hydroxybutanoate typically starts from its corresponding keto ester, methyl 4-chloro-3-oxobutanoate. Conventional chemical reduction methods involve the use of various reducing agents to convert the ketone group into a hydroxyl group.

Common stoichiometric reducing agents for this type of transformation include metal hydrides such as sodium borohydride (B1222165) and lithium aluminium hydride. wikipedia.org These reagents are effective in reducing the carbonyl group but are generally not enantioselective on their own, leading to a racemic mixture of (R)- and (S)-enantiomers.

Catalytic hydrogenation is another widely used reduction method. This process involves hydrogen gas (H₂) and a metal catalyst, often from the platinum group metals like platinum, palladium, or ruthenium. wikipedia.orgacs.org For the reduction to be enantioselective, a chiral ligand or modifier must be complexed with the metal catalyst. wikipedia.org The development of asymmetric hydrogenation has been a significant focus of research, with catalysts such as ruthenium-BINAP complexes showing effectiveness for ketones that possess a chelating group. wikipedia.org Another approach is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in place of H₂ gas, often catalyzed by ruthenium, rhodium, or iridium complexes with chiral ligands. wikipedia.orgacs.org

The Meerwein-Ponndorf-Verley (MPV) reduction is another classic method that can be adapted for enantioselectivity. rsc.org This reaction uses an aluminum alkoxide catalyst and an alcohol (commonly isopropanol) as both the solvent and the hydride source. rsc.org By employing a chiral ligand with the metal catalyst, it is possible to achieve enantioselective reduction of β-keto esters. rsc.org

Challenges in Achieving High Enantiomeric Excess via Traditional Chemical Routes

A primary challenge in the synthesis of a single enantiomer like this compound through traditional chemical routes is achieving high enantiomeric excess (e.e.). Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other.

When using non-chiral reducing agents like standard sodium borohydride, the product is a racemic mixture (0% e.e.), containing equal amounts of the (R) and (S) enantiomers. wikipedia.org Separating these enantiomers, a process known as chiral resolution, is often difficult, time-consuming, and results in a maximum theoretical yield of only 50% for the desired enantiomer, which is economically inefficient.

To overcome this, asymmetric synthesis using chiral catalysts is employed. wikipedia.org However, the development of these catalysts presents its own set of challenges:

Catalyst Cost and Complexity: Chiral ligands and metal precursors used in asymmetric catalysts can be expensive and complex to synthesize.

Optimization: The effectiveness of a chiral catalyst is highly dependent on the specific substrate and reaction conditions (temperature, pressure, solvent). acs.org Significant optimization is often required to achieve high yields and enantioselectivity.

Sensitivity: Many organometallic catalysts are sensitive to air and moisture, requiring stringent reaction conditions which can be difficult to implement on an industrial scale. acs.org

Separation: Removing the metal catalyst from the final product can be challenging and is crucial, especially for pharmaceutical intermediates.

While asymmetric hydrogenation has shown success for various ketones, achieving consistently high e.e. (e.g., >99%) for substrates like methyl 4-chloro-3-oxobutanoate can be difficult. The enantioselectivity can be influenced by factors such as the metal particle size and the nature of the support material used for heterogeneous catalysts. acs.org

Comparison with Biocatalytic Methods in Terms of Stereochemical Purity and Efficiency

In recent years, biocatalytic methods, which use enzymes or whole microorganisms, have emerged as powerful alternatives to traditional chemical synthesis for producing chiral compounds. researchgate.netnih.gov These methods often address the key limitations of conventional routes.

Biocatalysis, particularly the use of reductases from microorganisms like baker's yeast (Saccharomyces cerevisiae), Candida parapsilosis, and engineered Escherichia coli, has been extensively applied to the asymmetric reduction of β-keto esters. researchgate.netnih.govnih.govnih.gov These enzymatic reductions are renowned for their exceptional stereoselectivity, frequently yielding products with very high enantiomeric excess, often exceeding 99% e.e. nih.govnih.gov

The efficiency of biocatalytic processes is also a significant advantage. These reactions are typically performed in aqueous media under mild conditions (ambient temperature and neutral pH), which reduces energy consumption and the need for harsh or hazardous reagents. nih.govresearchgate.net Furthermore, the development of cofactor regeneration systems, where a second enzyme is used to recycle the expensive NADPH or NADH cofactor, has made these processes more economically feasible for large-scale production. nih.govnih.gov

Below is a data table comparing the outcomes of different synthetic methods for producing chiral 4-chloro-3-hydroxybutanoate esters.

Advanced Analytical and Characterization Techniques for R Methyl 4 Chloro 3 Hydroxybutanoate

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for verifying the molecular structure of (R)-Methyl 4-chloro-3-hydroxybutanoate, ensuring all constituent atoms are correctly assembled. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are primary tools for structural confirmation. While specific spectral data for the methyl ester is not widely published, detailed analyses of the closely related ethyl ester, ethyl (R)-4-chloro-3-hydroxybutyrate, provide a strong basis for the expected signals. researchgate.net The proton (¹H) NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the carbonyl group, the methine proton at the chiral center, and the methylene protons adjacent to the chlorine atom.

Similarly, the carbon (¹³C) NMR spectrum would display unique resonances for the carbonyl carbon, the methoxy carbon, the chiral carbon bearing the hydroxyl group, and the two other aliphatic carbons. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound based on Analogous Compounds

This table is predictive, based on data from analogous structures like ethyl (R)-4-chloro-3-hydroxybutyrate and methyl (R)-3-hydroxybutyrate. researchgate.netchemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Description of Signal |

| ¹H | ~ 3.70 | Singlet, 3H (Methoxy group, -OCH₃) |

| ¹H | ~ 2.5 - 2.7 | Multiplet, 2H (Methylene group, -CH₂COOCH₃) |

| ¹H | ~ 4.2 - 4.3 | Multiplet, 1H (Methine group, -CH(OH)-) |

| ¹H | ~ 3.6 | Multiplet, 2H (Methylene group, -CH₂Cl) |

| ¹³C | ~ 172 | Carbonyl carbon (C=O) |

| ¹³C | ~ 68 | Methine carbon (-CH(OH)-) |

| ¹³C | ~ 52 | Methoxy carbon (-OCH₃) |

| ¹³C | ~ 48 | Methylene carbon (-CH₂Cl) |

| ¹³C | ~ 39 | Methylene carbon (-CH₂COOCH₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The monoisotopic mass of this compound (C₅H₉ClO₃) is 152.02402 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy. In electrospray ionization (ESI) or other soft ionization techniques, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 153.03130 |

| [M+Na]⁺ | 175.01324 |

| [M+K]⁺ | 190.98718 |

| [M+NH₄]⁺ | 170.05784 |

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography)

Since this compound is a chiral compound, determining its enantiomeric purity or enantiomeric excess (ee) is critical. This is achieved using chiral chromatography, where the two enantiomers interact differently with a chiral stationary phase (CSP), leading to their separation.

Chiral Gas Chromatography (GC)

Chiral GC is a well-established method for separating volatile enantiomers. For hydroxy esters, analysis often requires derivatization of the hydroxyl group to improve volatility and peak shape. asianpubs.org However, direct analysis is also possible. Chiral stationary phases, commonly based on derivatized cyclodextrins, are used to achieve separation. gcms.cz For instance, the enantiomeric purity of the analogous ethyl esters has been successfully determined using Gas-Liquid Chromatography (GLC), achieving high levels of separation. sigmaaldrich.comsigmaaldrich.com Research on the production of (S)-ethyl-4-chloro-3-hydroxybutanoate utilized a CP-Chirasil Dex CB chiral column for GC analysis to determine the enantiomeric excess after derivatization. asianpubs.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for enantiomeric separation and is often preferred for less volatile or thermally labile compounds. The separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov A patent describing the preparation of optically active 4-chloro-3-hydroxybutanoic acid esters confirms the use of HPLC to determine the optical purity, reporting values as high as 99.2% ee. google.com Another method for the ethyl ester analog involves a polysaccharide derivative-coated chiral column with a mobile phase of n-hexane, diethanolamine, and isopropanol (B130326). google.com

Table 3: Example Chromatographic Conditions for Enantiomeric Purity Analysis

This table presents typical conditions based on published methods for analogous compounds. asianpubs.orggoogle.com

| Technique | Column Type | Example Conditions | Purpose |

| Chiral GC | CP-Chirasil Dex CB (or similar cyclodextrin-based) | Carrier Gas: Nitrogen; Temperature Program: 100°C to 180°C; Detector: FID. asianpubs.org | Determination of enantiomeric excess (ee) |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Mobile Phase: Hexane/Isopropanol mixture; Detector: UV/Vis. google.com | Separation and quantification of (R) and (S) enantiomers |

Optical Rotation Measurement for Absolute Stereochemical Configuration Assignment

Optical rotation is a fundamental property of chiral substances and provides experimental confirmation of the compound's absolute configuration. A chiral molecule rotates the plane of plane-polarized light, and the direction and magnitude of this rotation are characteristic of the compound.

The (R) and (S) nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide a theoretical assignment of the absolute configuration. chemistrysteps.comlibretexts.org However, the actual stereochemical configuration is confirmed experimentally by measuring the specific rotation ([α]). The (R)-enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while its (S)-enantiomer will rotate light by an equal magnitude in the opposite direction. sigmaaldrich.com

For the closely related compound, ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a specific rotation of [α]D²³ +14° (neat) has been reported. sigmaaldrich.com Another study on the same compound found a value of [α]D²⁵ = +15.1° when measured in chloroform. researchgate.net Its enantiomer, ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, has a reported specific rotation of [α]D²³ -14° (neat). sigmaaldrich.comfishersci.pt This oppositional rotation confirms their enantiomeric relationship and allows for the assignment of the absolute configuration based on the sign of the rotation. Therefore, a positive optical rotation value for methyl 4-chloro-3-hydroxybutanoate would be strongly indicative of the (R)-configuration.

Synthetic Applications and Derivatization Reactions of R Methyl 4 Chloro 3 Hydroxybutanoate

Role as a Chiral Intermediate in Pharmaceutical Synthesis

The enantiomerically pure structure of (R)-Methyl 4-chloro-3-hydroxybutanoate is instrumental in the synthesis of complex chiral drugs, where specific stereoisomers are required for biological activity.

Precursor for L-Carnitine Synthesis

This compound is a key precursor for the synthesis of L-carnitine, a compound essential for fatty acid metabolism in mammals. google.comsci-hub.st The synthesis typically involves the reaction of the (R)-chloroester with trimethylamine (B31210). This reaction proceeds via a nucleophilic substitution where the trimethylamine displaces the chloride ion. Subsequent hydrolysis of the ester group yields L-carnitine. patsnap.comgoogle.com

Several methods have been developed to obtain the starting (R)-chloroester. One approach involves the asymmetric reduction of ethyl 4-chloroacetoacetate using various biocatalysts, such as baker's yeast or specific enzymes like carbonyl reductase. google.compatsnap.com For instance, a chemo-microbiological synthesis has been reported where optically pure (R)-4-chloro-3-hydroxybutyrate was prepared from ethyl acetoacetate (B1235776) by reduction with baker's yeast. google.com Another method employs a coupled enzyme system of glucose dehydrogenase and alcohol dehydrogenase for the synthesis of (R)-4-chloro-3-hydroxybutyrate. google.com

A process for preparing high-purity L-carnitine involves an asymmetric esterification of racemic ethyl 4-chloro-3-hydroxybutyrate using an immobilized lipase (B570770), which selectively esterifies the (R)-enantiomer. google.com The resulting esterified compound is then reacted with trimethylamine and hydrolyzed to produce L-carnitine. google.com

Table 1: Synthetic Routes to L-Carnitine from this compound

| Starting Material | Key Transformation | Reagents | Product |

| This compound | Nucleophilic substitution and hydrolysis | Trimethylamine, Water | L-Carnitine |

| Ethyl 4-chloroacetoacetate | Asymmetric reduction | Baker's yeast or Carbonyl reductase | (R)-Ethyl 4-chloro-3-hydroxybutanoate |

| Racemic ethyl 4-chloro-3-hydroxybutyrate | Asymmetric esterification | Immobilized lipase | Esterified (R)-ethyl 4-chloro-3-hydroxybutanoate |

Intermediate for γ-Amino-β-hydroxybutyric Acid (GABOB) Production

(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB), a compound with neuromodulatory activity, can be synthesized from this compound. researchgate.netnih.gov The (R)-enantiomer of GABOB has been shown to possess greater biological activity than its (S)-isomer. researchgate.net

One synthetic pathway involves the conversion of the chloro group to an amino group. researchgate.net A stereospecific synthesis has been developed that converts commercially available ethyl (R)-4-chloro-3-hydroxybutyrate into a protected 1,2-amino alcohol with retention of the original stereochemistry. researchgate.net This intermediate is then further processed to yield (R)-GABOB. researchgate.net The synthesis of GABOB often starts with the azidation of ethyl (R)-4-chloro-3-hydroxybutanoate. researchgate.net

Building Block for Statin Side Chains and HMG-CoA Reductase Inhibitors

This compound and its ethyl ester counterpart are critical chiral intermediates in the synthesis of the side chains of several statin drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol levels. researchgate.netmdpi.com These statins include atorvastatin (B1662188), rosuvastatin, and pitavastatin. The chiral side chain derived from this building block is crucial for the drug's efficacy. mdpi.com

The synthesis of the atorvastatin side chain, for example, often utilizes ethyl (R)-4-cyano-3-hydroxybutyrate, which is derived from ethyl (S)-4-chloro-3-hydroxybutyrate. rsc.orgresearchgate.net A green biocatalytic process has been developed for an atorvastatin intermediate that involves the reduction of ethyl-4-chloroacetoacetate to (S)-ethyl-4-chloro-3-hydroxybutyrate using a ketoreductase. rsc.org This is followed by a halohydrin dehalogenase-catalyzed replacement of the chloro group with a cyano group. rsc.org

The synthesis of these statin side chains highlights the versatility of the 4-chloro-3-hydroxybutanoate scaffold, where both enantiomers can be utilized to produce valuable pharmaceutical intermediates.

Synthesis of Other Chiral Pharmacologically Active Compounds

The utility of this compound extends beyond the aforementioned major drug classes. It serves as a starting material for a variety of other chiral pharmacologically active compounds.

(R)-4-hydroxy-pyrrolidone: This compound can be synthesized from (R)-GABOB, which is itself derived from this compound. sci-hub.stresearchgate.net

Negamycin: A total synthesis of the antibiotic (+)-negamycin has been achieved in 13 steps starting from commercially available ethyl (R)-(+)-4-chloro-3-hydroxybutanoate. researchgate.net

Macrolactin A: While a direct synthesis from this compound is not explicitly detailed, the structural motifs present in macrolactin A are accessible through synthetic strategies that could employ chiral building blocks like it. researchgate.netbiorxiv.org

Immunosuppressive agents: The chiral nature of this compound makes it a potential starting material for the synthesis of complex immunosuppressive agents, where specific stereochemistry is often a key determinant of activity.

Derivatization Reactions and Functional Group Transformations

The reactivity of the chloro, hydroxyl, and ester functional groups in this compound allows for a wide range of derivatization reactions, enabling its conversion into other useful synthetic intermediates.

Conversion to Cyano-substituted Butyric Acid Derivatives (e.g., Methyl (R)-4-cyano-3-hydroxybutyrate)

A key transformation of this compound is its conversion to the corresponding cyano-substituted derivative, methyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net This cyanation reaction is a crucial step in the synthesis of various pharmaceutical intermediates, most notably the side chain of atorvastatin. patsnap.comgoogle.com

The conversion is often achieved through a two-step, three-enzyme process. rsc.org First, ethyl 4-chloroacetoacetate is reduced to (S)-ethyl 4-chloro-3-hydroxybutyrate. rsc.org In the second step, a halohydrin dehalogenase catalyzes the substitution of the chlorine atom with a cyanide group, yielding ethyl (R)-4-cyano-3-hydroxybutyrate. rsc.orgrsc.org This enzymatic approach offers high stereoselectivity and is considered a "green" alternative to traditional chemical methods. rsc.org

Table 2: Derivatization to Cyano-substituted Butyric Acid Derivatives

| Starting Material | Key Reaction | Enzyme/Reagent | Product | Application |

| (S)-Ethyl 4-chloro-3-hydroxybutyrate | Cyanation | Halohydrin dehalogenase, HCN | Ethyl (R)-4-cyano-3-hydroxybutyrate | Atorvastatin side chain synthesis |

Epoxide Formation as an Intermediate for Subsequent Transformations

The strategic conversion of this compound into its corresponding epoxide, methyl (R)-oxirane-2-acetate, represents a key synthetic maneuver that opens pathways to a variety of more complex molecules. This intramolecular cyclization is typically achieved under basic conditions, where the hydroxyl group is deprotonated, enabling a subsequent intramolecular Williamson ether synthesis to displace the chloride and form the strained three-membered ether ring.

This epoxide is not typically isolated but is generated in situ to be immediately consumed in a subsequent reaction. This approach is synthetically efficient as it avoids the purification of a potentially reactive and unstable intermediate. The electrophilic nature of the epoxide ring makes it susceptible to ring-opening by a wide range of nucleophiles, leading to the formation of diverse functionalized products with high regioselectivity.

A notable example of this strategy is the enzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from ethyl (S)-4-chloro-3-hydroxybutanoate. In this process, a halohydrin dehalogenase first catalyzes the formation of the intermediate (S)-epoxide. This epoxide is then subjected to a ring-opening reaction with cyanide, which attacks the terminal carbon of the epoxide, yielding the desired product. This tandem reaction showcases the utility of the epoxide as a transient species that facilitates the introduction of new functional groups.

The reaction conditions for the base-catalyzed formation of the epoxide are critical and can be tailored to the specific subsequent transformation.

| Precursor | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| (S)-3-chloro-2-hydroxypropyl butyrate | Potassium tert-butoxide | Acetone | Not Specified | (R)-Glycidyl butyrate | 87.8 |

| (S)-3-chloro-2-hydroxypropyl butyrate | Potassium carbonate | Acetone | Reflux | (R)-Glycidyl butyrate | 67.1 |

This table presents data for the synthesis of a structurally related glycidyl (B131873) ester, illustrating the general conditions for epoxide formation from a chlorohydrin precursor.

Reactions Involving the Hydroxyl and Chloro Functional Groups for Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a hydroxyl and a chloro group in a specific stereochemical arrangement, makes it a valuable chiral building block for the synthesis of complex molecular targets. The strategic manipulation of these two functional groups allows for the construction of intricate architectures with high stereochemical control.

A prominent application of this compound is in the synthesis of L-carnitine, a vital molecule in fatty acid metabolism. researchgate.netnih.gov The synthesis commences with the (R)-ethyl 4-chloro-3-hydroxybutyrate ester. In a key step, the chloro group is displaced by trimethylamine in a nucleophilic substitution reaction. researchgate.netnih.gov This is followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding L-carnitine. researchgate.net This transformation highlights the sequential reaction of both the chloro and the esterified hydroxyl functionalities.

The versatility of (R)-ethyl 4-chloro-3-hydroxybutyrate extends to the synthesis of other significant molecules. It serves as a precursor for (R)-4-amino-3-hydroxybutyric acid (GABOB) and (R)-4-hydroxy-pyrrolidone. nih.gov Furthermore, it is utilized in the preparation of an allyl stannane, which is a crucial intermediate in the total synthesis of the macrolide iriomoteolide-1b. sigmaaldrich.com These examples underscore the importance of the chloro and hydroxyl groups as handles for introducing further complexity and building diverse molecular frameworks.

The following table summarizes the key transformations in the synthesis of L-carnitine from ethyl (R)-4-chloro-3-hydroxybutyrate:

| Starting Material | Reagent(s) | Key Transformation | Product |

| Ethyl (R)-4-chloro-3-hydroxybutyrate | 1. Trimethylamine | Nucleophilic substitution of chloride | (R)-3-hydroxy-4-(trimethylammonio)butanoate ethyl ester chloride |

| (R)-3-hydroxy-4-(trimethylammonio)butanoate ethyl ester chloride | 2. Hydrolysis (e.g., HCl) | Hydrolysis of the ester | L-Carnitine |

Mechanistic and Engineering Aspects of Biocatalysts for R Methyl 4 Chloro 3 Hydroxybutanoate Synthesis

Enzyme Kinetics and Reaction Mechanisms of Key Biocatalysts (e.g., Aldehyde Reductases, Carbonyl Reductases, Halohydrin Dehalogenases)

The core of the biocatalytic synthesis of (R)-methyl 4-chloro-3-hydroxybutanoate is the asymmetric reduction of a ketone, a reaction predominantly catalyzed by a class of oxidoreductases, specifically aldehyde and carbonyl reductases. These enzymes belong to the alcohol dehydrogenase (ADH) family (EC 1.1.1.1). oup.com The reaction mechanism involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate, methyl 4-chloro-3-oxobutanoate (MCOB) or its ethyl ester equivalent, ethyl 4-chloro-3-oxobutanoate (ECOB). The high enantioselectivity of these enzymes ensures the formation of the desired (R)-enantiomer.

Key biocatalysts for this transformation include:

Aldehyde Reductases (ALR): Many reductases that successfully produce the (R)-enantiomer are NADPH-dependent. An aldehyde reductase from the yeast Sporobolomyces salmonicolor has been extensively studied for the reduction of ECOB. nih.govnih.govasm.org When expressed in Escherichia coli, this enzyme facilitates the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with high yield and optical purity. nih.govnih.gov The reaction, however, can be subject to substrate inhibition and instability of the substrate in aqueous solutions, necessitating process optimization strategies like two-phase systems. nih.govnih.govasm.org

Carbonyl Reductases (CR): Both NADH- and NADPH-dependent carbonyl reductases are employed. A notable NADH-dependent carbonyl reductase, CPCR2, from Candida parapsilosis has been used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate. oup.com In contrast, reductases producing the (S)-enantiomer, such as a novel NADH-dependent carbonyl reductase (PsCR II) from Pichia stipitis, have also been identified and characterized, exhibiting high activity (15 U/mg protein) on the ECOB substrate. nih.govsigmaaldrich.com The reductase YOL151W from Saccharomyces cerevisiae is another key enzyme that, when expressed in E. coli, shows excellent enantioselectivity for producing the (R)-isomer from ECOB. nih.govjmb.or.kr

Halohydrin Dehalogenases: While reductases perform the primary synthesis, other enzymes can be used in alternative kinetic resolution strategies. For instance, a novel hydrolase from Enterobacter sp. DS-S-75 demonstrates dechlorinating and hydrolyzing activity. nih.gov This enzyme selectively converts (S)-4-chloro-3-hydroxybutyrate into (S)-3-hydroxy-γ-butyrolactone, allowing the unreacted (R)-4-chloro-3-hydroxybutyrate to be recovered with very high optical purity (>99% e.e.). nih.gov

The choice of cofactor (NADH or NADPH) is a critical aspect of the reaction kinetics. To make the process economically feasible, an efficient cofactor regeneration system is essential, typically involving a second enzyme like glucose dehydrogenase (GDH) that oxidizes a cheap co-substrate such as glucose to regenerate the reduced cofactor. nih.govnih.govnih.gov

Table 1: Performance of Select Biocatalysts in (R)-4-chloro-3-hydroxybutanoate Ester Synthesis

| Enzyme Source | Enzyme Type | Substrate | Product | Cofactor | Yield | Enantiomeric Excess (e.e.) | Reference |

| Sporobolomyces salmonicolor AKU4429 | Aldehyde Reductase | ECOB | (R)-ECHB | NADPH | 91.1% | 91% | nih.gov |

| Sporobolomyces salmonicolor ZJUB 105 | Aldehyde Reductase | ECOB | (R)-ECHB | NADPH | 98.5% | 99% | nih.gov |

| Saccharomyces cerevisiae YOL151W | Reductase | ECOB | (R)-ECHB | NADPH | - | 98% | nih.govjmb.or.kr |

| Enterobacter sp. DS-S-75 (gene in E. coli) | CHB Hydrolase (Kinetic Resolution) | Racemic Methyl CHB | (R)-CHBM | - | - | >99% | nih.gov |

| Candida magnoliae (gene in E. coli) | Carbonyl Reductase (S1) | ECOB | (S)-ECHB | NADP+ | 85% | 100% | epa.gov |

Note: ECOB = Ethyl 4-chloro-3-oxobutanoate; (R)-ECHB = Ethyl (R)-4-chloro-3-hydroxybutanoate; (S)-ECHB = Ethyl (S)-4-chloro-3-hydroxybutanoate; CHBM = Methyl 4-chloro-3-hydroxybutanoate.

Protein Engineering and Directed Evolution Strategies for Enhanced Catalytic Properties

While native enzymes provide a starting point, their properties are often suboptimal for industrial applications. Protein engineering and directed evolution are powerful tools used to tailor biocatalysts with improved activity, selectivity, and stability. rsc.orgnih.gov

Directed evolution campaigns can significantly enhance an enzyme's catalytic turnover rate (kcat) and broaden its substrate scope. nih.gov By employing techniques like iterative saturation mutagenesis at active site residues, researchers can generate enzyme variants with profoundly shifted substrate selectivity. nih.gov For example, structure-guided rational directed evolution was used on a ketoreductase from Exiguobacterium sp. to create a variant with nine mutations that showed remarkably improved activity for bulky keto esters. rsc.org Similarly, the Fe2+-dependent E. coli enzyme FucO was evolved to catalyze the reduction of more bulky aryl-aldehydes, demonstrating that even enzymes for small substrates can be repurposed. nih.gov These strategies are directly applicable to improving reductases for MCOB or ECOB, which are relatively bulky substrates.

Achieving high enantiomeric excess (e.e.) is crucial for producing pharmaceutical intermediates. Directed evolution is a key technology for improving the enantioselectivity of enzymes. nih.gov Even enzymes with poor initial selectivity can be dramatically improved. Machine learning-assisted directed evolution is an emerging technique that can reduce screening efforts and efficiently identify variants with high diastereoselectivity. acs.org For instance, a thermostable alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH), initially incapable of reducing bulky ketones, was engineered through mutations in the substrate-binding pocket. researchgate.net A triple-mutant (A85G/I86A/Q101A) was identified that produced the (S)-alcohol with 99% e.e., showcasing how targeted mutations can overcome steric hindrance and control stereochemistry. researchgate.net

Industrial bioprocesses often involve harsh conditions such as elevated temperatures, non-optimal pH, and the presence of organic solvents, which can denature enzymes. Directed evolution can generate more robust biocatalysts. For example, the ketoreductase from Lactobacillus brevis was evolved to increase its thermal stability and activity simultaneously by combining beneficial mutations. rsc.org Increased stability not only prolongs the catalyst's lifespan but also allows for higher reaction temperatures, which can improve reaction rates and substrate solubility.

Enzyme Immobilization Strategies for Reusability and Process Intensification

The high cost of enzymes makes their recovery and reuse a necessity for economic process design. mdpi.com Enzyme immobilization, which confines the enzyme to a solid support, is a transformative strategy to enhance stability, simplify product separation, and enable continuous processing. mdpi.comnih.gov

Common immobilization techniques include:

Adsorption: Based on weak physical interactions (e.g., hydrophobic, van der Waals) between the enzyme and a carrier. It is simple and cheap but can be susceptible to enzyme leaching. nih.govnih.gov

Covalent Binding: Forms strong, stable bonds between the enzyme's amino acid side chains and a functionalized support. mdpi.comnih.gov This method minimizes leaching but can sometimes affect enzyme activity if the active site is involved.

Entrapment: Physically confines the enzyme within the porous matrix of a polymer gel like poly(vinyl alcohol) or calcium alginate. nih.govnih.gov

Affinity Immobilization: Exploits specific binding interactions, such as a His-tagged enzyme binding to a nickel-chelated support. nih.gov

A specific example is the immobilization of the His-tagged Saccharomyces cerevisiae YOL151W reductase onto Ni(2+)-functionalized magnetic microparticles. nih.govjmb.or.kr This method allowed for easy recovery of the enzyme using a magnet within two minutes. nih.govjmb.or.kr The immobilized reductase exhibited an optimal temperature of 45°C and pH of 6.0 and successfully converted 20 mM of ECOB into (R)-ECHB with 98% e.e. nih.govjmb.or.kr Immobilization often enhances the enzyme's tolerance to temperature and pH changes. mdpi.comnih.gov

Table 2: Comparison of Free vs. Immobilized Recombinant E. coli Cells for Asymmetric Reduction

| Property | Free Cells | Immobilized Cells (Ca-Alginate) | Reference |

| Reaction Time to Max Yield | 2 hours | 4 hours | d-nb.info |

| Thermal Stability (Activity at 50°C) | Almost completely inactivated | Retained 45% of initial activity | d-nb.info |

| Reusability (after 10 cycles) | Not applicable | Retained 65% of initial activity | d-nb.info |

| Storage Stability (at 4°C after 60 days) | Significant loss of activity | Retained >80% of relative activity | d-nb.info |

Whole-Cell Engineering and Strain Development for Optimized Biotransformations

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of a cofactor regeneration system. nih.govelsevier.com Metabolic engineering is used to create highly efficient microbial factories for producing this compound.

A common and effective strategy is the development of recombinant E. coli strains. These strains are often engineered to co-express two key enzymes:

A carbonyl or aldehyde reductase gene, sourced from organisms like Sporobolomyces salmonicolor nih.gov, Candida magnoliae epa.gov, or Pichia stipitis nih.gov, to catalyze the primary reduction of the ketoester.

A glucose dehydrogenase (GDH) gene, typically from Bacillus megaterium, to ensure the continuous regeneration of the required NADH or NADPH cofactor by oxidizing glucose. nih.govnih.govnih.gov

This co-expression system creates a self-sufficient biocatalyst. For instance, an engineered E. coli strain co-expressing a carbonyl reductase and GDH was used for the upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov In a 50-L reactor using a fed-batch strategy, the system achieved a substrate concentration of 1.7 M, yielding the product with 97.2% conversion and >99% e.e. nih.gov Another study using a similar co-expression system in a water/n-butyl acetate (B1210297) biphasic system produced 1,398 mM of the product in the organic phase, with a molar yield of 90.7% and a total turnover number for the NAD+ cofactor of 13,980. nih.gov

Alternatively, a two-strain system can be employed, where one recombinant E. coli strain expresses the reductase and a second expresses the GDH. nih.gov These two cell populations are then mixed for the biotransformation, achieving a 90.5% yield and 99% e.e. for ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov

Furthermore, combining whole-cell biocatalysis with immobilization techniques can significantly improve process stability. Recombinant E. coli cells can be entrapped in materials like calcium alginate, which enhances their thermal stability, pH tolerance, and allows for repeated use over multiple batches. d-nb.info

Environmental and Sustainable Synthesis Considerations for R Methyl 4 Chloro 3 Hydroxybutanoate Production

Application of Green Chemistry Principles in Biocatalytic Routes

Biocatalysis, the use of enzymes and whole organisms to perform chemical transformations, represents a cornerstone of green chemistry and has been successfully applied to the synthesis of chiral 4-chloro-3-hydroxybutanoate esters. nih.gov The primary advantage of biocatalytic routes is the exceptional selectivity (chemoselectivity, regioselectivity, and stereoselectivity) of enzymes, which often eliminates the need for protecting groups and reduces the number of reaction steps compared to traditional chemical synthesis. google.com

The key transformation in producing (R)-Methyl 4-chloro-3-hydroxybutanoate is the asymmetric reduction of methyl 4-chloroacetoacetate. This is achieved with high efficiency and enantiomeric excess using ketoreductases (KREDs) or secondary alcohol dehydrogenases (SADHs). researchgate.netnih.gov These enzymes, whether used in isolated form or within whole-cell systems (like yeast or recombinant E. coli), function as highly specific catalysts that can produce the desired (R)-enantiomer with excellent purity. researchgate.net For instance, research on the ethyl ester analogue has demonstrated that using recombinant E. coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis can yield the product with an enantiomeric excess (ee) of over 99%. researchgate.net This high level of precision aligns with the green chemistry principle of catalysis, where catalytic reagents are superior to stoichiometric ones.

Reduction of Hazardous Reagents and Minimization of Waste Byproducts

Biocatalytic synthesis provides a safer and cleaner alternative. The reactions are typically performed in aqueous buffer solutions, eliminating the need for many hazardous organic solvents. nih.gov The high selectivity of the enzymes minimizes the formation of byproducts, leading to simpler downstream processing and a significant reduction in waste.

Energy Efficiency and Operation Under Mild Reaction Conditions